molecular formula C13H17F3N2O3 B7576974 1-[Bis(prop-2-enyl)carbamoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

1-[Bis(prop-2-enyl)carbamoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No. B7576974
M. Wt: 306.28 g/mol
InChI Key: MFKPBXAWBAZEAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[Bis(prop-2-enyl)carbamoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid, also known as BPTP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic effects. BPTP is a pyrrolidine-based compound that has been synthesized using various methods.

Mechanism of Action

1-[Bis(prop-2-enyl)carbamoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid exerts its therapeutic effects by inhibiting the activity of enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are involved in the regulation of gene expression, and their inhibition can lead to the induction of apoptosis and the inhibition of cell proliferation. CAs are involved in the regulation of pH and the transport of CO2, and their inhibition can lead to the reduction of inflammation.
Biochemical and Physiological Effects:
1-[Bis(prop-2-enyl)carbamoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-[Bis(prop-2-enyl)carbamoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can inhibit the activity of HDACs and CAs, leading to the induction of apoptosis, inhibition of cell proliferation, and reduction of inflammation. In vivo studies have shown that 1-[Bis(prop-2-enyl)carbamoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can reduce tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

1-[Bis(prop-2-enyl)carbamoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has several advantages for lab experiments, including its ability to inhibit the activity of HDACs and CAs, which are important targets for cancer and inflammation therapy. However, 1-[Bis(prop-2-enyl)carbamoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 1-[Bis(prop-2-enyl)carbamoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid. One direction is to investigate its potential as an anti-cancer agent in clinical trials. Another direction is to study its potential as an anti-inflammatory agent in animal models. Additionally, further studies are needed to determine the optimal dosage and administration of 1-[Bis(prop-2-enyl)carbamoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid for its potential therapeutic use. Finally, the development of more efficient synthesis methods for 1-[Bis(prop-2-enyl)carbamoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid could lead to its wider use in research and potential therapeutic applications.
Conclusion:
In conclusion, 1-[Bis(prop-2-enyl)carbamoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic effects. 1-[Bis(prop-2-enyl)carbamoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been synthesized using various methods and has been studied extensively for its potential use as an anti-cancer and anti-inflammatory agent. 1-[Bis(prop-2-enyl)carbamoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid exerts its therapeutic effects by inhibiting the activity of enzymes such as HDACs and CAs, leading to the induction of apoptosis, inhibition of cell proliferation, and reduction of inflammation. While 1-[Bis(prop-2-enyl)carbamoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has several advantages for lab experiments, further studies are needed to determine its optimal dosage and administration for its potential therapeutic use.

Synthesis Methods

1-[Bis(prop-2-enyl)carbamoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been synthesized using various methods, including the reaction of 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid with propargyl amine followed by the reaction with propargyl bromide. Another method involves the reaction of 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid with propargylamine, followed by the reaction with propargyl chloroformate. Both methods have been reported to yield 1-[Bis(prop-2-enyl)carbamoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid in good yields.

Scientific Research Applications

1-[Bis(prop-2-enyl)carbamoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been studied extensively for its potential therapeutic effects, including its role as an anti-cancer agent. Studies have shown that 1-[Bis(prop-2-enyl)carbamoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-[Bis(prop-2-enyl)carbamoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that 1-[Bis(prop-2-enyl)carbamoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduce inflammation in animal models.

properties

IUPAC Name

1-[bis(prop-2-enyl)carbamoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O3/c1-3-6-17(7-4-2)11(21)18-8-5-12(9-18,10(19)20)13(14,15)16/h3-4H,1-2,5-9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKPBXAWBAZEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)N1CCC(C1)(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Bis(prop-2-enyl)carbamoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

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